Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Description
Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-oxoethyl substituent at the 2-position. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in reductive amination reactions to generate bioactive molecules targeting receptors such as CXCR4 . Its structural flexibility allows for modifications that influence reactivity, stability, and biological activity.
Properties
IUPAC Name |
tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHJQDNBOTMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440770 | |
| Record name | Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170491-61-9 | |
| Record name | Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. For example, a mixture of N-Boc-piperidine and triethylamine in acetonitrile is cooled to 0°C, and ethyl bromoacetate is added dropwise. The reaction mixture is then stirred for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Scientific Research Applications
Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows it to participate in diverse chemical reactions, such as oxidation and reduction .
Biology
- Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms due to its ability to act as a substrate for various enzymes. This property makes it valuable for understanding metabolic pathways and enzyme interactions .
Medicine
- Drug Development : It serves as a precursor for synthesizing drugs and therapeutic agents. Its biological activity has been explored in pharmacological studies, indicating potential applications in drug formulation .
Industry
- Production of Specialty Chemicals : The compound is used in producing specialty chemicals and materials, contributing to advancements in industrial chemistry.
Enzyme Interaction Studies
Research indicates that this compound can stimulate specific enzymatic activities, leading to the formation of biologically active products. These interactions are crucial for developing new therapeutic strategies targeting enzyme-related diseases .
Pharmacological Applications
Studies have demonstrated the compound's potential in pharmacology, particularly as a substrate for enzymes involved in drug metabolism. This aspect is vital for understanding how drugs are processed within biological systems .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. These assessments are essential for determining its suitability for pharmaceutical applications and ensuring compliance with safety regulations .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Position : The 2-oxoethyl group at the 2-position (target compound) confers distinct steric and electronic effects compared to 4-substituted analogues. For example, 4-substituted derivatives (e.g., ) are more commonly used in reductive amination due to better accessibility of the carbonyl group .
- Functional Group Variation : Chloro- or methoxy-substituted oxoethyl groups (e.g., ) enhance electrophilicity, enabling nucleophilic attacks, whereas bromophenyl groups () facilitate cross-coupling reactions .
- Stereochemistry : Chiral centers, as in the (2R)-configured methoxy derivative (), influence synthetic pathways and biological activity .
Reductive Amination
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate () reacts with aniline derivatives in MeOH under hydrogen pressure (60 Bar, 150°C) to yield piperidine-aniline conjugates with up to 88% efficiency . In contrast, the 2-oxoethyl isomer (target compound) is employed in CXCR4 antagonist synthesis via NaBH(OAc)₃-mediated reductive amination at room temperature, achieving 82% yield .
Organometallic Approaches
The methoxy-substituted analogue () is synthesized via organometallic cyclization using methyl (3R)-3-[(tert-butoxy)carbonyl]amino-6-(chloromethyl)hept-6-enoate, yielding 80% of the product . This highlights the role of steric hindrance in 2-substituted derivatives.
Chloro Derivatives
The 2-chloro-2-oxoethyl derivative () is synthesized at -78°C using sec-butyllithium, emphasizing the need for cryogenic conditions to stabilize reactive intermediates .
Biological Activity
Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is an organic compound with significant implications in biological and medicinal chemistry. This article explores its biological activity, synthesis, and research applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H21NO3
- Molecular Weight : 225.31 g/mol
- CAS Number : 170491-61-9
The compound features a piperidine ring, which is integral to its biological activity, particularly in enzyme interactions and pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. This process can yield high purity and yield, essential for subsequent biological testing.
Synthesis Methodology
-
Reagents :
- Piperidine derivative (N-Boc-piperidine)
- Tert-butyl bromoacetate
- Triethylamine (as a base)
- Solvent: Acetonitrile or THF
-
Procedure :
- Cool the reaction mixture to 0°C.
- Add tert-butyl bromoacetate dropwise.
- Stir for several hours at ambient temperature.
- Purify via column chromatography.
This method has been reported to achieve yields of approximately 79% under optimized conditions .
Biological Activity
This compound has been studied for its role in enzyme mechanisms and as a precursor for biologically active molecules. Its interactions with specific enzymes make it a valuable compound in medicinal chemistry.
The compound acts as a substrate for various enzymes, facilitating the formation of products through enzymatic reactions. Its structure allows it to interact with enzyme active sites effectively, influencing metabolic pathways.
Case Studies and Research Findings
- Enzyme Interaction Studies :
- Pharmacological Applications :
- Toxicological Assessments :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 225.31 g/mol |
| CAS Number | 170491-61-9 |
| Yield from Synthesis | ~79% |
| Key Biological Application | Enzyme substrate |
Q & A
Q. What are the critical experimental parameters for synthesizing tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate?
The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, toluene) are preferred to stabilize intermediates and enhance reaction rates .
- Temperature control : Reactions often require low temperatures (e.g., 0–20°C) to minimize side reactions, especially during oxidation steps .
- Purification : Silica gel column chromatography is standard for isolating the compound, with eluent ratios optimized based on polarity .
- Yield optimization : Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent decomposition .
Q. What safety protocols are essential for handling this compound in the lab?
- Storage : Keep in tightly sealed containers in cool (<25°C), dry, and ventilated areas away from incompatible materials (strong acids/bases, oxidizers) .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis due to potential toxic fume release .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Q. How is this compound characterized post-synthesis?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm structural integrity by matching peaks to literature values (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 256.2) .
- Purity assessment : HPLC with UV detection (λ = 210–254 nm) ensures >95% purity for downstream applications .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed and theoretical spectral data?
- Case example : If NMR shows unexpected splitting or shifts, consider:
- Tautomerism : The 2-oxoethyl group may exhibit keto-enol tautomerism, altering peak positions .
- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift peaks due to hydrogen bonding .
Q. What strategies improve low yields in asymmetric syntheses involving this compound?
- Catalyst optimization : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantioselectivity. For example, OXONE-mediated oxidations require precise stoichiometry to avoid over-oxidation .
- Reaction monitoring : Real-time tracking via in-situ FTIR or Raman spectroscopy identifies intermediate bottlenecks (e.g., imine formation) .
- Solvent engineering : Switch to ionic liquids or mixed solvents (e.g., THF/H₂O) to stabilize transition states and improve ee (enantiomeric excess) .
Q. How can side reactions during purification be mitigated?
- Decomposition pathways : The tert-butyl group is prone to acid-catalyzed cleavage. Avoid acidic silica gel or prolonged exposure to moisture during chromatography .
- Impurity profiling : LC-MS identifies byproducts (e.g., hydrolyzed piperidine derivatives), guiding solvent system adjustments (e.g., adding 1% triethylamine to mobile phases) .
Q. What methodologies address discrepancies in bioactivity assays for derivatives of this compound?
- Controlled functionalization : Introduce substituents (e.g., fluorophenyl groups) systematically via Suzuki-Miyaura coupling to isolate structure-activity relationships .
- Data normalization : Use internal standards (e.g., β-galactosidase assays) to account for batch-to-batch variability in biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
